N-(4-acetylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
CAS No.: 946367-40-4
Cat. No.: VC8454455
Molecular Formula: C27H29FN4O4
Molecular Weight: 492.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946367-40-4 |
|---|---|
| Molecular Formula | C27H29FN4O4 |
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C27H29FN4O4/c1-19(33)20-3-7-22(8-4-20)29-27(35)18-32-17-26(36-2)25(34)15-24(32)16-30-11-13-31(14-12-30)23-9-5-21(28)6-10-23/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,29,35) |
| Standard InChI Key | QXDDLTZVPQPWRI-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC |
Introduction
Molecular Formula and Weight
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Molecular Formula: C23H26FN3O4
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Molecular Weight: Approximately 427.47 g/mol
Structural Features
The compound consists of:
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A piperazine ring substituted with a fluorophenyl group.
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A dihydropyridine core functionalized with methoxy and acetylphenyl groups.
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An acetamide moiety linking the dihydropyridine and piperazine structures.
Key Functional Groups
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Amide Group (-CONH-): Contributes to hydrogen bonding and polarity.
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Methoxy Group (-OCH3): Enhances solubility and electronic properties.
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Fluorophenyl Group (-C6H4F): Provides lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the dihydropyridine core: Typically achieved through a Hantzsch reaction involving aldehydes, β-ketoesters, and ammonia or primary amines.
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Substitution on the piperazine ring: Introduction of the fluorophenyl group via nucleophilic aromatic substitution or coupling reactions.
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Acetamide linkage formation: Achieved by reacting an amine precursor with an acyl chloride or anhydride.
Example Reaction Scheme
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Hantzsch Reaction | Aldehyde + β-Ketoester + Ammonia |
| 2 | Nucleophilic Substitution | Piperazine + Fluorobenzene |
| 3 | Amide Bond Formation | Acetylphenylamine + Acetic Anhydride |
Characterization
The compound can be characterized using the following techniques:
Spectroscopic Analysis
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NMR (Nuclear Magnetic Resonance):
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Proton (^1H) NMR for identifying hydrogen environments.
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Carbon (^13C) NMR for carbon skeleton confirmation.
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IR (Infrared Spectroscopy):
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Detection of functional groups such as amides (C=O stretch at ~1650 cm⁻¹).
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Mass Spectrometry (MS):
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Molecular ion peak for molecular weight determination.
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Crystallography
Single-crystal X-ray diffraction can confirm the three-dimensional structure and intermolecular interactions.
Medicinal Chemistry
The structural features suggest possible applications in drug development:
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The piperazine moiety is common in central nervous system (CNS) drugs.
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The fluorophenyl group may enhance receptor binding affinity.
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The dihydropyridine core is often associated with calcium channel blockers.
Pharmacological Activity
The compound may exhibit:
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Antidepressant or anxiolytic properties due to its piperazine group.
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Anti-inflammatory or anticancer activity based on its functional groups.
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